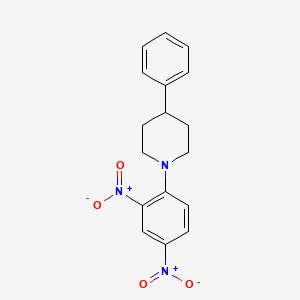

1-(2,4-Dinitrophenyl)-4-phenylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dinitrophenyl)-4-phenylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c21-19(22)15-6-7-16(17(12-15)20(23)24)18-10-8-14(9-11-18)13-4-2-1-3-5-13/h1-7,12,14H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDHJBJMACUQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 1 2,4 Dinitrophenyl 4 Phenylpiperidine

Historical and Modern Approaches to Piperidine (B6355638) Ring Construction

The piperidine scaffold is a fundamental heterocyclic motif found in numerous natural products and pharmaceuticals. wikipedia.org Historically, the synthesis of piperidine and its derivatives often relied on the hydrogenation of pyridine (B92270) precursors. This method, while effective, can require harsh conditions such as high pressure and temperature. nih.gov

Modern approaches to constructing the piperidine ring offer greater efficiency, control, and diversity. These methods can be broadly categorized into several strategies:

Hydrogenation/Reduction: This remains a widely used method, with advancements in catalysis, including both metal and organocatalysts, allowing for milder reaction conditions and improved stereoselectivity. nih.gov For instance, various pyridine derivatives can be reduced to piperidines using catalysts like ruthenium(II) and rhodium(I) complexes. nih.gov

Intramolecular Cyclization: These methods involve the formation of the piperidine ring by cyclizing a linear precursor. Techniques such as metal-catalyzed cyclization, aza-Michael reactions, and radical-mediated amine cyclization fall under this category. nih.gov

Multi-component Reactions (MCRs): MCRs allow for the construction of complex piperidine structures in a single step from three or more starting materials. nih.gov These reactions often proceed through a cascade of events, including Knoevenagel condensation and Michael addition. nih.gov

The choice of synthetic route often depends on the desired substitution pattern on the piperidine ring.

N-Arylation Methods for Introducing the 2,4-Dinitrophenyl Group

The introduction of the 2,4-dinitrophenyl group onto the nitrogen atom of the 4-phenylpiperidine (B165713) core is a crucial step in the synthesis of the target molecule. This is typically achieved through N-arylation reactions.

A common and direct method for N-arylation is through nucleophilic aromatic substitution (SNAr) reactions. In this approach, 4-phenylpiperidine acts as a nucleophile, attacking an electron-deficient aromatic ring, such as 1-halo-2,4-dinitrobenzene (where the halogen can be fluorine, chlorine, etc.). libretexts.orgnih.gov The presence of two electron-withdrawing nitro groups in the ortho and para positions activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide. libretexts.org

The general mechanism for SNAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. nih.gov The reaction of piperidine with 2,4-dinitrophenyl derivatives has been studied, indicating the feasibility of this approach. rsc.org

| Reactant 1 | Reactant 2 | Reaction Type | Key Features |

|---|---|---|---|

| 4-Phenylpiperidine | 1-Halo-2,4-dinitrobenzene | Nucleophilic Aromatic Substitution (SNAr) | Electron-withdrawing nitro groups activate the ring for nucleophilic attack. |

In addition to direct SNAr, transition metal-catalyzed cross-coupling reactions have become powerful tools for forming C-N bonds.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the N-arylation of amines. beilstein-journals.org This methodology has been successfully applied to the synthesis of various N-aryl piperidines and other biologically active compounds. beilstein-journals.orgnih.gov While specific examples for the direct synthesis of 1-(2,4-dinitrophenyl)-4-phenylpiperidine using this method are not prevalent in the provided search results, the general applicability of palladium catalysis for N-arylation of piperidines is well-established. rsc.orgsemanticscholar.org

Copper-Catalyzed N-Arylation: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, provides an alternative to palladium-based methods. beilstein-journals.orgnih.gov These reactions have seen a resurgence with the development of new ligand systems that allow for milder reaction conditions. mdpi.com Copper-catalyzed methods have been shown to be effective for the N-arylation of a variety of nitrogen-containing heterocycles. mdpi.com The mechanism of copper-catalyzed N-arylation has been the subject of detailed study. rsc.org

| Catalyst System | Reaction Type | Advantages |

|---|---|---|

| Palladium-based catalysts | Buchwald-Hartwig Amination | High efficiency and broad substrate scope. beilstein-journals.orgnih.gov |

| Copper-based catalysts | Ullmann Condensation/Goldberg Reaction | Often uses less expensive catalysts and can be performed under milder conditions. nih.govmdpi.com |

Strategies for Incorporating the 4-Phenyl Substituent on the Piperidine Ring

The 4-phenylpiperidine core is a key structural element and can be synthesized through various methods. wikipedia.org

Grignard reagents are powerful nucleophiles used to form carbon-carbon bonds. In the context of 4-phenylpiperidine synthesis, a common strategy involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide or chloride) with a suitable 4-piperidone (B1582916) derivative. google.comvasudhapharma.com The initial addition product is a tertiary alcohol, which can then be dehydrated and reduced to afford the 4-phenylpiperidine. The stereoselective synthesis of substituted piperidines can also be achieved through reactions involving Grignard reagents and heterocyclic N-oxides. nih.gov

A specific example involves the sequential treatment of a 1-protected 4-piperidone with an alkali metal cyanide and an amine, followed by a Grignard reaction with a phenylmagnesium halide. google.com

Reductive amination is a versatile method for the formation of amines from carbonyl compounds and ammonia (B1221849) or a primary or secondary amine. researchgate.netorganic-chemistry.org In the synthesis of 4-phenylpiperidine, this could involve the reaction of a suitable dicarbonyl compound with an amine, leading to the formation of the piperidine ring. The double reductive amination of dicarbonyl compounds is a powerful tool for constructing the piperidine skeleton. chim.it

Reductive amination of aniline (B41778) with 1-boc-4-piperidone, followed by deprotection, is a known route to N-phenylpiperidin-4-amine. chemicalbook.com While not a direct synthesis of 4-phenylpiperidine, it demonstrates the utility of this reaction type in functionalizing the piperidine ring.

Stereoselective Synthetic Pathways to 4-Phenylpiperidine Scaffolds

The spatial arrangement of substituents on the piperidine ring is crucial for biological activity. Consequently, the development of stereoselective synthetic methods for constructing the 4-phenylpiperidine core is a key focus of chemical research. A variety of strategies have been developed to control the stereochemistry at the C4 position and other chiral centers that may be introduced.

One notable approach involves a one-pot synthesis of piperidin-4-ols via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement. nih.gov This method demonstrates high diastereoselectivity in the ring formation step. While this particular method yields a hydroxyl group at the C4 position, it provides a versatile scaffold that can be further modified to introduce the desired phenyl group. The flexibility of this approach allows for the synthesis of enantiomerically enriched piperidines, which is critical for developing compounds with improved therapeutic profiles. nih.gov

Another strategy focuses on the diastereoselective synthesis of 2,4-disubstituted piperidines, which offers a platform for creating diverse molecular structures. researchgate.net By carefully controlling the reaction sequence, it is possible to achieve complete selectivity, providing access to specific stereoisomers. These methods are valuable for constructing libraries of compounds for drug discovery. researchgate.net

The table below summarizes key aspects of stereoselective synthetic pathways applicable to 4-phenylpiperidine scaffolds.

| Method | Key Features | Advantages | Reference |

| Gold-Catalyzed Cyclization/Ferrier Rearrangement | One-pot synthesis of piperidin-4-ols, sequential reaction cascade. | High modularity, excellent diastereoselectivity, access to N-unsubstituted piperidines. | nih.gov |

| Diastereoselective Synthesis of 2,4-Disubstituted Piperidines | Control of reaction selectivity by altering the sequence of reactions. | Enables complete control of stereochemistry, provides platforms for drug discovery. | researchgate.net |

Analog Synthesis for Structure-Activity Relationship (SAR) and Mechanistic Studies

The synthesis of analogs of this compound is essential for understanding its biological activity and mechanism of action. By systematically modifying different parts of the molecule, researchers can probe the structural requirements for optimal interaction with a biological target.

Structure-activity relationship (SAR) studies on various 4-phenylpiperidine analogs have revealed important trends. For instance, in a series of meperidine analogues developed as selective serotonin (B10506) reuptake inhibitors (SSRIs), substitutions on the aryl ring, the ester moiety, and the piperidine nitrogen all had significant effects on potency and selectivity. uno.edu Similarly, SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists have led to the identification of potent and selective compounds. nih.gov These studies highlight the importance of exploring a wide range of structural modifications to optimize biological activity.

The 2,4-dinitrophenyl group itself can be a key point for derivatization. The electron-withdrawing nature of the two nitro groups makes the phenyl ring susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. This strategy has been employed in the development of chiral derivatization reagents for analytical purposes, which could be adapted for the synthesis of novel analogs. sci-hub.stresearchgate.net

The following table outlines strategies for analog synthesis to support SAR and mechanistic investigations.

| Molecular Region for Modification | Synthetic Strategy | Rationale for SAR Studies |

| 4-Phenyl Ring | Substitution with various electron-donating or electron-withdrawing groups. | To probe the influence of electronic and steric effects on target binding. |

| Piperidine Nitrogen | Variation of the N-substituent. | To explore the impact of the substituent's size, basicity, and hydrogen bonding capacity. |

| 2,4-Dinitrophenyl Moiety | Nucleophilic aromatic substitution to replace one or both nitro groups. | To investigate the role of the dinitrophenyl group in target interaction and to modulate physicochemical properties. |

Total Synthesis and Step-Economy Considerations in Compound Preparation

The total synthesis of this compound can be approached through several convergent strategies. A common method involves the initial synthesis of the 4-phenylpiperidine core, followed by N-arylation with a suitable 2,4-dinitrophenylating agent, such as 1-fluoro-2,4-dinitrobenzene (B121222) or 1-chloro-2,4-dinitrobenzene (B32670).

The synthesis of the 4-phenylpiperidine scaffold itself can be achieved through various published procedures. The choice of a specific route will depend on factors such as the availability of starting materials, desired scale, and the need for stereochemical control.

Considerations for an efficient total synthesis are summarized in the table below.

| Synthetic Phase | Key Considerations | Potential for Step-Economy |

| Synthesis of 4-Phenylpiperidine Core | Choice of starting materials, stereochemical control, and scalability. | Multicomponent reactions or tandem cyclization strategies. |

| N-Arylation | Selection of the 2,4-dinitrophenylating agent and reaction conditions to ensure high yield and purity. | Optimization of reaction conditions to minimize side products and simplify purification. |

| Overall Process | Convergence of synthetic routes, minimization of protection/deprotection steps. | Development of a one-pot or flow-chemistry-based synthesis. |

Chemical Reactivity and Mechanistic Investigations of 1 2,4 Dinitrophenyl 4 Phenylpiperidine and Its Chemical Relatives

Mechanistic Pathways of Nucleophilic Aromatic Substitution Involving the Dinitrophenyl System

The reaction to form compounds such as 1-(2,4-dinitrophenyl)-4-phenylpiperidine proceeds through a well-established mechanism known as Nucleophilic Aromatic Substitution (SNAr). This pathway is characteristic for aromatic rings that are rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs), such as the two nitro groups in the dinitrophenyl system. masterorganicchemistry.comnumberanalytics.com The SNAr mechanism is generally accepted to be a two-step addition-elimination process. numberanalytics.comsemanticscholar.orgresearchgate.net

In the first step, which is typically the rate-determining step, the nucleophile (in this case, the piperidine (B6355638) derivative) attacks the electron-deficient carbon atom of the aromatic ring that bears the leaving group (e.g., a halogen). numberanalytics.comnih.gov This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or σ-adduct. semanticscholar.orgresearchgate.netfrontiersin.org The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the electron-withdrawing nitro groups, which provides significant stabilization. masterorganicchemistry.com

Kinetic Analysis of Substitution Reactions

Kinetic studies of the reactions between 2,4-dinitrobenzene derivatives and amines like piperidine provide quantitative insight into the SNAr mechanism. The reactions are typically monitored spectrophotometrically and exhibit pseudo-first-order kinetics when the amine is used in large excess. umich.eduresearchgate.net The second-order rate coefficients are then determined from these measurements.

The rate of reaction is significantly influenced by the nature of the leaving group. For instance, in reactions of 1-halo-2,4-dinitrobenzenes, the reactivity order is often F >> Cl ≈ Br > I. nih.gov This "element effect" is considered strong evidence for a rate-limiting first step (formation of the Meisenheimer complex), as the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. nih.gov

Below is a table of second-order rate coefficients for the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with piperidine in various protic solvents at different temperatures.

| Solvent | k (10⁻² L mol⁻¹ s⁻¹) at 15 °C | k (10⁻² L mol⁻¹ s⁻¹) at 25 °C | k (10⁻² L mol⁻¹ s⁻¹) at 40 °C |

|---|---|---|---|

| 2-Methylpropan-1-ol | 1.02 | 1.91 | 4.76 |

| Propan-1-ol | 1.92 | 3.58 | 8.83 |

| Propan-2-ol | 1.00 | 1.92 | 4.77 |

| Butan-2-ol | 1.01 | 1.89 | 4.97 |

| Benzyl alcohol | 2.76 | 5.16 | 12.2 |

| 2-Phenoxyethanol | 2.80 | 5.32 | 12.7 |

| 2-Methoxyethanol | 4.91 | 8.92 | 19.8 |

| Diethylene glycol | 10.2 | 18.1 | 39.8 |

Data sourced from kinetic studies of the reaction between 1-chloro-2,4-dinitrobenzene and piperidine. psu.edu

Influence of Solvent Parameters on Reaction Rates and Selectivity

The solvent plays a critical role in the SNAr reactions of dinitrophenyl systems, influencing reaction rates by stabilizing or destabilizing the reactants and the charged Meisenheimer intermediate. In general, polar aprotic solvents tend to accelerate these reactions compared to non-polar solvents because they can effectively solvate the charged intermediate without strongly solvating the nucleophile, thus preserving its reactivity.

In studies involving the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine, the second-order rate coefficient was found to be almost insensitive to the amine concentration in hydrogen-bond donor (HBD) solvents like chloroform, acetonitrile (B52724), and nitromethane. psu.edursc.org This suggests that in these solvents, the formation of the intermediate is the rate-determining step, and the solvent assists in the departure of the fluoride (B91410) ion. rsc.org In contrast, for non-HBD aprotic solvents, the reaction shows significant base catalysis, indicating that the breakdown of the intermediate to products becomes more rate-limiting. psu.edursc.org

For reactions in protic (hydroxylic) solvents, the reactivity is often inversely proportional to the hydrogen-bond-donating ability of the solvent. psu.edursc.org This is because strong hydrogen bonding from the solvent can stabilize the ground state of the amine nucleophile, increasing the activation energy required for the initial attack. rsc.org However, the relationship is complex, as the solvent must also solvate the transition state and the leaving group. Some studies have found good correlations between the reaction rate constants and empirical solvent parameters like Dimroth's ET(30). rsc.orgresearchgate.net

The reactivity of the aromatic ring in SNAr reactions is fundamentally controlled by the nature of its substituents. numberanalytics.com Electron-withdrawing groups are essential for activating the ring towards nucleophilic attack. masterorganicchemistry.comnumberanalytics.com The dinitrophenyl system is a classic example, where the two nitro (NO₂) groups are powerful activators.

These groups activate the ring through two primary electronic effects:

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework. libretexts.org This effect makes the ring carbons more electrophilic.

Resonance Effect: The nitro groups can delocalize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org When the nucleophile attacks at a position ortho or para to a nitro group, a resonance structure can be drawn where the negative charge resides directly on the nitro group, providing substantial stabilization. masterorganicchemistry.com

The placement of these EWGs is critical. They must be positioned ortho and/or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex via resonance. masterorganicchemistry.com An EWG in the meta position can only exert an inductive effect, which is less powerful, leading to a much slower reaction rate. masterorganicchemistry.com The presence of two nitro groups, as in the 2,4-dinitrophenyl system, makes the ring highly electron-deficient and thus exceptionally reactive towards nucleophiles.

Rearrangement Reactions of N-(2,4-Dinitrophenyl)piperidine N-Oxides

The N-oxide derivatives of N-aryl tertiary amines, such as N-(2,4-dinitrophenyl)piperidine N-oxide, can undergo a significant thermal rearrangement reaction. rsc.orgresearchgate.net This process involves the migration of the electron-deficient dinitrophenyl group from the nitrogen atom to the oxygen atom of the N-oxide functionality. rsc.orgresearchgate.net

This thermal rearrangement is a specific example of the Meisenheimer rearrangement. rsc.orgsynarchive.com When N-(2,4-dinitrophenyl)piperidine N-oxides are heated in aprotic solvents, they quantitatively convert into the corresponding O-(2,4-dinitrophenyl)hydroxylamines. rsc.org

Kinetic results and cross-over experiments strongly support an intramolecular cyclic mechanism, designated as an SNi (Substitution Nucleophilic internal) type process. rsc.orgresearchgate.netrsc.org In this concerted mechanism, the oxygen atom of the N-oxide group acts as an internal nucleophile, attacking the C-1 position of the dinitrophenyl ring, which is activated by the nitro groups. This occurs simultaneously with the cleavage of the original carbon-nitrogen bond. rsc.org The intramolecular nature of the reaction was confirmed by experiments where a mixture of two different N-oxides was rearranged; no cross-products were formed, which would be expected if the mechanism involved dissociation into radical or ionic fragments. rsc.org

The kinetics of the Meisenheimer rearrangement of N-(2,4-dinitrophenyl)piperidine N-oxides have been studied spectrophotometrically in various aprotic solvents across a range of temperatures. rsc.orgresearchgate.net The rates are significantly influenced by both steric and polar factors. For example, the presence of a methyl group at the 2-position of the piperidine ring sterically hinders the rearrangement, leading to a notable decrease in the reaction rate. rsc.org

The reaction rates are also sensitive to the polarity of the solvent. A study of the rearrangement of N-(2,4-dinitrophenyl)piperidine N-oxide in ten different aprotic solvents showed that the rate constants correlated reasonably well with solvent parameters such as Gutmann's donor number and Dimroth's ET(30) parameter, especially when hydrogen-bond-donor solvents were excluded. researchgate.net

The table below presents kinetic data for the thermal rearrangement of N-(2,4-dinitrophenyl)piperidine N-oxide in different solvents at 60 °C, along with the calculated activation parameters.

| Solvent | k (10⁵ s⁻¹) at 60 °C | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J K⁻¹ mol⁻¹) |

|---|---|---|---|

| Benzene | 5.58 | 95.3 ± 1.6 | 54 ± 5 |

| Dioxan | 10.1 | 90.7 ± 1.2 | 65 ± 4 |

| Chlorobenzene | 16.8 | 90.3 ± 0.8 | 62 ± 2 |

| Benzonitrile | 40.2 | 89.9 ± 0.8 | 54 ± 2 |

| Nitrobenzene | 47.5 | 86.5 ± 0.8 | 65 ± 2 |

Data sourced from kinetic studies of the thermal rearrangement of N-(2,4-dinitrophenyl)piperidine N-oxide. rsc.org

The negative entropies of activation (ΔS‡) are consistent with the proposed cyclic and ordered transition state of the intramolecular rearrangement mechanism. rsc.org

Solvent Effects on Rearrangement Mechanisms and Rates

The thermal rearrangement of N-arylpiperidine N-oxides, including the N-oxide of 1-(2,4-dinitrophenyl)piperidine (B1330131), is significantly influenced by the surrounding solvent medium. Studies on the thermal rearrangement of N-(2,4-dinitrophenyl)piperidine N-oxide have revealed important insights into the role of the solvent in dictating reaction rates and mechanisms.

The rearrangement of N-(2,4-dinitrophenyl)piperidine N-oxide has been studied in a variety of hydroxylic and aprotic solvents. The first-order rate coefficients (kobs) for this rearrangement show a clear dependence on the solvent's properties. In a study conducted in fifteen different hydroxylic solvents, the rate of rearrangement was successfully correlated with various solvent parameters. The results suggest that the nucleophilic solvation capability of the solvent plays a crucial role, supporting a proposed three-membered ring activated complex. rsc.org

A comparison of the reaction in alcohols versus aprotic solvents indicates that the reaction is generally slower in alcohols. Furthermore, the activation enthalpy and entropy are higher in alcoholic solvents. This suggests a greater degree of ordering in the transition state when the reaction is carried out in protic media, likely due to hydrogen bonding interactions between the solvent and the N-oxide. rsc.org

The effect of the solvent's hydrogen-bond donor (HBD) ability is particularly pronounced. The reactivity in a series of alcohols does not simply correlate with the solvent's polarity but is inversely related to its HBD acidity. This indicates that solvents with strong hydrogen-bond donating capabilities can stabilize the ground state of the N-oxide more than the transition state, thus increasing the activation energy and slowing down the reaction.

To illustrate the impact of solvent properties on the reaction rate, the following interactive table presents the observed first-order rate constants (kobs) for the thermal rearrangement of a related compound, N-(p-nitrophenyl)piperidine N-oxide, in various solvents at a constant temperature. While not the exact molecule of focus, this data provides a strong indication of the expected solvent effects.

These findings underscore the critical role of solvent-solute interactions in modulating the energy landscape of the rearrangement reaction, with both polarity and specific interactions like hydrogen bonding significantly impacting the reaction kinetics.

Redox Chemistry and Electron Transfer Properties of the Dinitrophenyl Moiety

The 2,4-dinitrophenyl (DNP) moiety in this compound is a key determinant of the molecule's electronic properties and is susceptible to redox reactions. The two electron-withdrawing nitro groups significantly lower the electron density of the aromatic ring, making it a good electron acceptor.

The reduction potentials are sensitive to the solvent environment. In the presence of protic solvents or hydrogen-bond donors, the reduction potentials can shift to more positive values, indicating that the reduction is facilitated. This is due to the stabilization of the resulting anionic species through hydrogen bonding.

The electron-accepting nature of the DNP group is fundamental to its role in nucleophilic aromatic substitution reactions, where it stabilizes the negative charge in the Meisenheimer complex intermediate. The electron transfer properties are also relevant in biological contexts, where dinitrophenol itself is known to act as an uncoupler of oxidative phosphorylation by shuttling protons across mitochondrial membranes, a process that involves changes in its protonation and electronic state.

The following interactive table summarizes the half-wave reduction potentials (E1/2) for related nitroaromatic compounds, which can be used to infer the redox behavior of the dinitrophenyl moiety in the title compound.

These data highlight that the presence of two nitro groups makes the aromatic ring significantly easier to reduce compared to a single nitro group. The exact reduction potential of this compound would also be influenced by the electronic contribution of the piperidine and phenyl substituents.

Reactivity of the Piperidine Nitrogen and Phenyl Substituent

The chemical reactivity of this compound is characterized by the distinct properties of its constituent functional groups: the piperidine nitrogen and the 4-phenyl substituent.

Piperidine Nitrogen: The nitrogen atom in the piperidine ring is a tertiary amine. Its nucleophilicity and basicity are significantly reduced compared to a simple alkylpiperidine due to the strong electron-withdrawing effect of the attached 2,4-dinitrophenyl group. The lone pair of electrons on the nitrogen atom is delocalized into the electron-deficient aromatic ring, which diminishes its availability for reaction with electrophiles.

Consequently, reactions such as alkylation or acylation at the piperidine nitrogen are expected to be much more difficult to achieve than for N-alkyl or N-unsubstituted piperidines. Protonation of the nitrogen to form a piperidinium (B107235) salt would also be less favorable, requiring a strong acid. The reduced basicity of the nitrogen is a key factor in the stability of the molecule and influences its behavior in chemical reactions.

Phenyl Substituent: The phenyl group at the 4-position of the piperidine ring is susceptible to electrophilic aromatic substitution reactions. The directing and activating/deactivating effects of the piperidine ring on the phenyl group are complex. The piperidine ring, being an N-alkyl substituent, would generally be considered an activating group and an ortho-, para-director. However, the presence of the strongly deactivating 2,4-dinitrophenyl group on the piperidine nitrogen will have a significant electronic influence that is transmitted through the piperidine ring to the phenyl substituent.

This transmitted electron-withdrawing effect would be expected to deactivate the phenyl ring towards electrophilic attack, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation more sluggish than for an unsubstituted 4-phenylpiperidine (B165713). The precise directing effect would depend on the balance of the inductive and any potential weak resonance effects. It is likely that the deactivating effect would be most pronounced at the para position of the phenyl ring.

Advanced Spectroscopic and Computational Characterization of 1 2,4 Dinitrophenyl 4 Phenylpiperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy serves as a powerful tool for the unambiguous structural elucidation and conformational analysis of 1-(2,4-dinitrophenyl)-4-phenylpiperidine in solution.

Carbon-13 NMR Chemical Shift Assignments and Substituent Effects

The ¹³C NMR spectrum of this compound is predicted to show distinct resonances for each of the 17 carbon atoms. The chemical shifts can be estimated by considering the known values for 4-phenylpiperidine (B165713) and applying the substituent effects of the electron-withdrawing 2,4-dinitrophenyl group. chemicalbook.comnih.gov

The attachment of the 2,4-dinitrophenyl group to the piperidine (B6355638) nitrogen atom is expected to induce a significant downfield shift (deshielding) for the adjacent piperidine carbons (C-2 and C-6) compared to the unsubstituted 4-phenylpiperidine. This is due to the inductive electron-withdrawing effect of the nitro-substituted aryl ring. The C-3 and C-5 carbons would experience a smaller downfield shift, while the C-4 carbon, being furthest from the nitrogen, would be least affected by the N-substituent. The phenyl group at the C-4 position would likely remain in a sterically favored equatorial orientation.

Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Piperidine Ring | ||

| C-2, C-6 | 50-55 | Downfield shift due to electron-withdrawing N-dinitrophenyl group. |

| C-3, C-5 | 30-35 | Moderate downfield shift. |

| C-4 | 40-45 | Similar to 4-phenylpiperidine, minimal effect from N-substituent. chemicalbook.com |

| 4-Phenyl Group | ||

| C-1' (ipso) | 140-145 | Quaternary carbon, similar to 4-phenylpiperidine. chemicalbook.com |

| C-2', C-6' | 128-130 | Aromatic CH. |

| C-3', C-5' | 126-128 | Aromatic CH. |

| C-4' | 127-129 | Aromatic CH. |

| 2,4-Dinitrophenyl Group | ||

| C-1'' (ipso) | 145-150 | Attachment to nitrogen, deshielded. |

| C-2'' | 142-147 | Attachment to NO₂, strongly deshielded. |

| C-3'' | 122-127 | Aromatic CH. |

| C-4'' | 148-153 | Attachment to NO₂, strongly deshielded. |

| C-5'' | 128-133 | Aromatic CH. |

Probing Dynamic Processes and Conformational Exchange

The molecule is expected to exhibit dynamic behavior in solution, which can be studied using temperature-dependent NMR experiments. copernicus.org Two primary dynamic processes are of interest: the chair-to-chair interconversion of the piperidine ring and the restricted rotation around the N-C(aryl) bond.

Piperidine Ring Inversion: The piperidine ring is expected to adopt a chair conformation. The interconversion between the two possible chair forms is a dynamic process. For N-substituted piperidines, this inversion can be slow enough on the NMR timescale at lower temperatures to result in separate signals for axial and equatorial protons. niscpr.res.inresearchgate.net The energy barrier for this process could be determined by coalescence temperature measurements.

N-Aryl Bond Rotation: The bond between the piperidine nitrogen and the dinitrophenyl ring has a partial double-bond character due to the delocalization of the nitrogen lone pair into the electron-deficient aromatic ring. This can lead to restricted rotation, creating rotational isomers (atropisomers) that may be observable by NMR, particularly at low temperatures. rsc.orgnih.gov The presence of the ortho-nitro group provides significant steric hindrance, which would increase the energy barrier to rotation. The observation of distinct sets of signals for the piperidine and dinitrophenyl protons that coalesce at higher temperatures would confirm this dynamic process. copernicus.org

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy provides a molecular fingerprint of this compound by identifying the characteristic vibrational modes of its functional groups.

FTIR Spectroscopy: The Fourier-transform infrared (FTIR) spectrum is expected to be dominated by strong absorptions from the nitro groups. The asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the NO₂ groups are anticipated to appear as intense bands in the regions of 1520-1550 cm⁻¹ and 1330-1360 cm⁻¹, respectively. researchgate.net Other key vibrations include C-H stretching from the aromatic rings (~3000-3100 cm⁻¹) and the aliphatic piperidine ring (~2850-2950 cm⁻¹), C=C stretching of the aromatic rings (~1600 cm⁻¹ and 1450-1500 cm⁻¹), and C-N stretching vibrations. chemicalbook.comthermofisher.com

Raman Spectroscopy: Raman spectroscopy is an excellent complementary technique, particularly for the symmetric vibrations of the nitro groups and the aromatic ring modes. semanticscholar.org The symmetric NO₂ stretching vibration around 1330-1360 cm⁻¹ is typically very strong in the Raman spectrum of nitroaromatic compounds. aip.orgresearchgate.net The aromatic ring breathing modes of both the phenyl and dinitrophenyl rings would also give rise to characteristic Raman signals. Resonance Raman effects may be observed if the laser excitation wavelength is close to an electronic absorption band of the dinitrophenyl chromophore, leading to significant enhancement of the vibrational modes associated with that chromophore. nih.govnsf.gov

Expected Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected FTIR Range | Expected Raman Range |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 |

| Aromatic C=C Stretch | 1600-1580, 1500-1450 | 1600-1580 |

| Asymmetric NO₂ Stretch (ν_as) | 1550-1520 (Strong) | Weak |

| Symmetric NO₂ Stretch (ν_s) | 1360-1330 (Strong) | 1360-1330 (Very Strong) |

| C-N Stretch (Aryl-N) | 1300-1250 | Moderate |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Molecular Interactions

The electronic absorption spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) is expected to be characterized by intense absorption bands in the UV-visible region, primarily arising from the 2,4-dinitrophenyl chromophore.

The spectrum is predicted to show strong absorptions corresponding to π → π* transitions within the dinitrophenyl aromatic system. N-(2,4-dinitrophenyl) amines typically exhibit a strong absorption band between 330 and 380 nm. researchgate.netdigitellinc.com This band is attributed to an intramolecular charge transfer (ICT) transition, where electron density is transferred from the piperidine nitrogen atom (donor) to the electron-deficient dinitrophenyl ring (acceptor). The position and intensity of this band can be sensitive to solvent polarity, with more polar solvents potentially causing a shift in the absorption maximum (solvatochromism). Weaker absorptions at shorter wavelengths (below 300 nm) corresponding to local π → π* transitions within the phenyl and dinitrophenyl rings are also expected. spectrabase.comresearchgate.netrsc.org

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the compound (C₁₇H₁₇N₃O₄) by providing a highly accurate mass measurement of its molecular ion ([M]⁺ or protonated molecule [M+H]⁺). The electron ionization (EI) mass spectrum would provide valuable structural information through a characteristic fragmentation pattern.

A plausible fragmentation pathway for this compound is as follows:

Molecular Ion Peak: The molecular ion at m/z 327 would be observed.

Alpha-Cleavage: The primary fragmentation of N-substituted piperidines involves α-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom. This would lead to the loss of a hydrogen atom or larger fragments from the piperidine ring.

Cleavage of the N-Aryl Bond: Scission of the bond between the piperidine nitrogen and the dinitrophenyl ring can occur, leading to fragments corresponding to the 4-phenylpiperidine radical cation (m/z 160) or the dinitrophenyl radical (m/z 167). nist.gov

Loss of Nitro Groups: A characteristic fragmentation pathway for nitroaromatic compounds is the loss of nitro groups, either as NO₂ (loss of 46 Da) or NO (loss of 30 Da), often preceded or followed by other fragmentations. cdnsciencepub.comnih.gov

Piperidine Ring Fragmentation: The 4-phenylpiperidine fragment itself can undergo further fragmentation, typically involving the loss of ethylene (B1197577) or propylene (B89431) fragments via retro-Diels-Alder type reactions, leading to characteristic ions observed in the spectrum of 4-phenylpiperidine. nist.govlibretexts.org

Predicted Key Fragments in Mass Spectrum

| m/z | Proposed Fragment Identity |

|---|---|

| 327 | [M]⁺˙ (Molecular Ion) |

| 281 | [M - NO₂]⁺ |

| 167 | [C₆H₃(NO₂)₂]⁺ |

| 160 | [C₁₁H₁₄N]⁺ (4-phenylpiperidine fragment) |

| 121 | [C₆H₃(NO₂)(O)]⁺ |

X-Ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

While a crystal structure for this compound has not been reported, its solid-state geometry and packing can be predicted based on crystallographic studies of related molecules. acs.orguned.es

Molecular Geometry: In the solid state, the piperidine ring would almost certainly adopt a stable chair conformation. To minimize steric hindrance, the bulky 4-phenyl group would occupy an equatorial position. The 2,4-dinitrophenyl group's plane would likely be twisted with respect to the C2-N-C6 plane of the piperidine ring to alleviate steric strain with the axial protons at C-2 and C-6.

Intermolecular Interactions: The crystal packing would be governed by a combination of intermolecular forces. The nitro groups are excellent hydrogen bond acceptors, making weak C-H···O hydrogen bonds between the aromatic or aliphatic C-H donors and the oxygen atoms of the nitro groups a dominant interaction. rsc.orgmdpi.com Furthermore, π-π stacking interactions between the electron-deficient 2,4-dinitrophenyl rings and/or between the 4-phenyl rings of adjacent molecules are highly probable, contributing significantly to the stability of the crystal lattice. rsc.orgresearchgate.net These interactions would likely organize the molecules into well-defined chains or sheets within the crystal structure. dntb.gov.ua

Quantum Chemical Computations (e.g., Density Functional Theory (DFT))

Quantum chemical computations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structural, electronic, and spectroscopic properties of complex organic molecules. nih.govmdpi.com These methods provide a theoretical framework to understand and predict molecular behavior at the atomic level, offering insights that complement and guide experimental investigations. For a molecule such as this compound, DFT calculations can offer a detailed picture of its conformational preferences, electronic structure, and the correlation between its computed properties and experimentally observed spectra.

The first step in the computational analysis of this compound involves geometry optimization. This process uses DFT methods, often with a basis set like B3LYP/6-311+G**, to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. mdpi.comresearchgate.net For a flexible molecule like this, multiple conformers may exist due to the rotation around single bonds and the puckering of the piperidine ring.

A key structural feature of the 4-phenylpiperidine moiety is the orientation of the phenyl group, which can adopt either an axial or an equatorial position relative to the piperidine ring. Computational studies on related 4-phenylpiperidine analgesics have shown that phenyl equatorial conformations are generally preferred, though the energy difference between equatorial and axial conformers can be small. nih.gov For this compound, it is anticipated that the phenyl-equatorial conformer would be more stable due to reduced steric hindrance.

The conformational landscape is further complicated by the orientation of the 2,4-dinitrophenyl group attached to the piperidine nitrogen. The rotation around the C-N bond connecting these two rings leads to different spatial arrangements of the bulky nitro groups relative to the piperidine ring. A thorough conformational analysis would involve systematically exploring these rotational and ring-puckering possibilities to identify all low-energy minima. The relative energies of these conformers can then be calculated to determine their Boltzmann population at a given temperature, providing a picture of the dynamic equilibrium of conformations. The flatness of the potential energy surface for such molecular librations can indicate significant conformational lability. mdpi.com

Table 1: Hypothetical Relative Energies of Key Conformers of this compound This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

| Conformer | Phenyl Group Orientation | 2,4-Dinitrophenyl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Equatorial | Perpendicular | 0.00 (Reference) |

| 2 | Equatorial | Coplanar | > 2.0 |

| 3 | Axial | Perpendicular | ~ 0.6 - 1.0 |

Understanding the electronic structure of this compound is crucial for predicting its reactivity and spectroscopic properties. DFT calculations provide access to the molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap suggests a more reactive molecule. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the more electron-rich phenylpiperidine moiety. In contrast, the LUMO is anticipated to be centered on the electron-deficient 2,4-dinitrophenyl ring, due to the strong electron-withdrawing nature of the two nitro groups. This spatial separation of HOMO and LUMO indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation. openaccesspub.org

Analysis of the charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, can identify the electron-rich and electron-poor regions of the molecule. openaccesspub.orgresearchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the nitro groups, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the piperidine and phenyl rings. This information is valuable for understanding intermolecular interactions. researchgate.net

Table 2: Predicted Quantum Chemical Descriptors for this compound This table is illustrative. Actual values would require specific DFT calculations.

| Parameter | Predicted Value/Location | Significance |

|---|---|---|

| EHOMO | ~ -6.5 eV | Electron-donating ability |

| ELUMO | ~ -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV | Chemical reactivity and stability mdpi.com |

| HOMO Localization | Phenylpiperidine moiety | Site of oxidation |

| LUMO Localization | 2,4-Dinitrophenyl ring | Site of reduction |

A powerful application of DFT is the prediction of various spectroscopic data, which can be compared with experimental results to confirm the molecular structure. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of the molecule. researchgate.net These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, typically show excellent agreement with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net This allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as the characteristic symmetric and asymmetric stretches of the NO2 groups, C-H stretching of the aromatic and aliphatic rings, and the skeletal vibrations of the piperidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of 1H and 13C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. Comparing this with the experimental spectrum is a powerful method for structural verification.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. nih.govmdpi.com For this compound, TD-DFT would likely predict intense transitions corresponding to π–π* transitions within the aromatic rings and the intramolecular charge transfer from the phenylpiperidine moiety to the dinitrophenyl ring. researchgate.net

The strong correlation between calculated and experimental spectra provides high confidence in the determined molecular structure and conformational preferences.

Molecular Dynamics Simulations for Solution-Phase Conformational Behavior

For this compound, an MD simulation would typically involve placing one or more molecules in a simulation box filled with an explicit solvent, such as water or an organic solvent. The simulation would then track the trajectory of each atom over a period of nanoseconds or longer.

Analysis of the MD trajectory can reveal:

Dominant Conformations in Solution: MD simulations can identify the most populated conformational states in a specific solvent, confirming whether the phenyl-equatorial or axial form is preferred and revealing the most likely orientations of the dinitrophenyl group.

Conformational Transition Rates: The simulations can provide insight into the energy barriers and timescales for conversion between different conformers, such as the rate of piperidine ring inversion or rotation around the C-N bond.

Solvent Effects: The explicit inclusion of solvent molecules allows for the study of how they interact with the solute. This includes the formation of hydrogen bonds (if applicable) and the arrangement of solvent molecules around different parts of the this compound molecule, which can influence its conformational equilibrium.

By bridging the gap between static quantum chemical calculations and the dynamic reality of molecules in solution, MD simulations provide a more complete understanding of the conformational behavior of this compound. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Interaction Analysis of 1 2,4 Dinitrophenyl 4 Phenylpiperidine Derivatives

Design Principles for Analogues Based on Structural Modifications

The design of analogues of 1-(2,4-dinitrophenyl)-4-phenylpiperidine is guided by established principles of medicinal chemistry, focusing on modifications of its three primary structural components: the 4-phenylpiperidine (B165713) core, the piperidine (B6355638) ring, and the 1-(2,4-dinitrophenyl) substituent. The 4-phenylpiperidine scaffold is a well-known pharmacophore present in a variety of centrally acting agents, including opioids and sigma receptor ligands. nih.govwikipedia.orgwikipedia.org Modifications to this core are a key strategy for modulating potency and selectivity.

Key design principles include:

Modification of the 4-Phenyl Ring: Introducing substituents on the phenyl ring at the C4 position can significantly alter binding affinity and selectivity. For instance, in related 4-anilidopiperidine analogues, the addition of methyl groups on the aromatic ring was found to be a critical factor in determining the molecular conformation and subsequent receptor interaction. nih.gov

Alteration of the N-1 Substituent: The 1-(2,4-dinitrophenyl) group is a strong electron-withdrawing moiety. The design of analogues often involves replacing or modifying this group to fine-tune electronic properties and explore different binding pockets. Studies on related nitrophenylpiperazine derivatives show that the presence of an electron-withdrawing nitro group can be beneficial for enzyme inhibition. nih.gov The dinitrophenyl scaffold itself has been investigated as a platform for developing inhibitors of enzymes like those in the MAPEG (Membrane Associated Proteins in Eicosanoid and Glutathione metabolism) family. researchgate.net

Piperidine Ring Conformation: The piperidine ring serves as a rigid scaffold that orients the N1 and C4 substituents in a defined spatial arrangement. nih.gov Its conformational flexibility is limited but crucial. The introduction of substituents on the piperidine ring itself can constrain its conformation, which in turn affects how the pharmacophoric elements are presented to the biological target. nih.gov

Mimicking Known Pharmacophores: The design can be based on mimicking the structural features of known ligands for a specific target. For example, because 1-phenylpiperazines can structurally mimic the 2-phenylaminoethane moiety found in high-affinity sigma receptor ligands, derivatives can be designed to incorporate features known to enhance sigma binding. nih.gov

The synthesis of such analogues often involves N-arylation reactions, where an aryl halide (like 1-fluoro-2,4-dinitrobenzene) is coupled with the 4-phenylpiperidine core. google.com Modern synthetic routes for piperidine derivatives include methods like catalytic hydrogenation of pyridine (B92270) precursors and various cyclization strategies. nih.gov

Conformational Analysis and its Influence on Molecular Recognition Processes

The three-dimensional conformation of this compound derivatives is a critical determinant of their interaction with biological targets. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the orientation of the bulky substituents at the N-1 (2,4-dinitrophenyl) and C-4 (phenyl) positions significantly influences the conformational equilibrium.

Studies on analogous N-acylpiperidines with a 2-substituent (structurally related to a 4-substituent in terms of steric influence on the ring) show a strong preference for the substituent to be in an axial orientation to minimize pseudoallylic strain. nih.gov This suggests that the 4-phenyl group in this compound may also favor an axial position, forcing it to project into a specific region of a binding pocket. This T-shaped conformation can be crucial for exploring additional subpockets and achieving higher binding affinity. nih.gov

The conformational preference directly impacts molecular recognition:

Orientation of Pharmacophores: The chair conformation holds the phenyl group and the dinitrophenyl moiety in specific spatial orientations. The distance and angle between the aromatic rings and the piperidine nitrogen are key parameters for receptor fit.

Flexibility vs. Rigidity: While the piperidine ring provides a degree of rigidity, some conformational flexibility is retained. nih.gov This balance is important; a rigid conformation can ensure a precise fit into a binding site, but some flexibility may be required for the initial binding event or to adapt to induced-fit changes in the target protein.

Impact of N-1 Substitution: The nature of the substituent on the piperidine nitrogen affects the nitrogen's hybridization state (sp² vs. sp³) and the rotational barrier of the N-aryl bond. In related dinitrodiphenylamine compounds, the dihedral angles between the phenyl rings are tightly controlled by both intramolecular forces and intermolecular packing forces, indicating that the orientation of the dinitrophenyl group is a key structural feature. mdpi.com

Ultimately, minor differences in the conformation of substituted piperidines can have a significant impact on ligand binding, highlighting the importance of detailed conformational analysis in SAR studies. nih.gov

Investigation of Ligand-Target Interactions at a Molecular Level

Understanding how these molecules bind to their targets requires a multi-faceted approach, combining quantitative binding assays with computational modeling to elucidate the specific interactions that drive molecular recognition.

Quantitative Determination of Binding Affinities and Kinetics

Binding affinity, often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), is a quantitative measure of the strength of the ligand-target interaction. While specific binding data for this compound is not prominently available in the reviewed literature, data from structurally related compounds illustrate the range of affinities and the methods used for their determination.

For example, a series of novel 1-phenylpiperazine (B188723) and 4-phenylpiperidine derivatives were evaluated for their affinity at sigma receptors, with several compounds demonstrating high affinity in the low nanomolar range (Kᵢ = 1-10 nM). nih.gov In another study, nitrophenylpiperazine derivatives were identified as tyrosinase inhibitors, with the most potent compound showing an IC₅₀ value of 72.55 μM. nih.gov These values are typically determined through radioligand binding assays or enzyme inhibition assays.

Table 1: Binding Affinities of Structurally Related Piperidine/Piperazine Derivatives

Enzyme kinetics analysis can further reveal the mechanism of inhibition. For instance, the tyrosinase inhibitor compound 4l was determined to be a mixed-type inhibitor through the analysis of Lineweaver-Burk plots, indicating that it affects both substrate binding and enzyme catalysis. nih.gov

Identification of Key Structural Determinants for Molecular Recognition

SAR studies identify the specific molecular features responsible for binding. For derivatives of this compound, the key determinants can be inferred from related compound classes.

The Basic Nitrogen: The piperidine nitrogen is typically protonated at physiological pH. This positive charge is often crucial for forming ionic interactions or hydrogen bonds with acidic residues (e.g., Asp, Glu) in a binding site. This is a minimal structural requirement for many nonpeptide opioid ligands. nih.gov

Aromatic Rings: Both the 4-phenyl and the 1-(2,4-dinitrophenyl) rings are critical for binding through hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the target protein. nih.gov The 4-phenyl group is a key feature for opioid and sigma receptor ligands, while the dinitrophenyl moiety is important in other contexts. nih.govnih.gov

The Nitro Groups: The two nitro groups on the dinitrophenyl ring are potent hydrogen bond acceptors and create a region of high electron density. nepjol.info In docking studies of related 2,4-dinitro-biphenyl compounds, the nitro group was observed to form hydrogen bonds with residues such as Arginine (Arg) and Tyrosine (Tyr). nih.gov Molecular electrostatic potential (MEP) analysis confirms that electronegative zones are concentrated around the nitro groups. nepjol.info

Table 2: Key Structural Features and Their Postulated Roles in Molecular Recognition

Molecular Docking and Molecular Dynamics Simulations of Binding Modes

Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable for visualizing and understanding ligand-target interactions at an atomic level. nih.gov These techniques predict the preferred binding pose of a ligand in the active site of a target protein and assess the stability of the resulting complex over time.

For related molecules, docking studies have successfully predicted binding modes:

Nitrophenylpiperazine Derivatives: Docking of these compounds into the active site of tyrosinase was used to investigate the enzyme-inhibitor interactions and rationalize the observed inhibitory activity. nih.gov

2,4-Dinitro-biphenyl Compounds: Docking of these inhibitors into MAPEG family proteins like LTC₄S revealed key interactions. One docked compound showed that its nitro group engaged in hydrogen bonds with Arg31 and Tyr109, while its aromatic rings formed π-π interactions with Tyr109 and van der Waals contacts with several hydrophobic residues. nih.gov

Phenylpiperazine Derivatives: Docking studies of these compounds with α1A-adrenoceptor predicted that residues such as Asp106, Gln177, and Phe193 were the main binding sites, with binding driven by hydrogen bonds and electrostatic forces. rsc.org

MD simulations can then be used to refine the docked poses and evaluate the stability of the ligand-protein complex. nih.gov These simulations provide insights into the dynamic nature of the interactions and can help calculate binding free energies, offering a more accurate picture of the binding event. researchgate.net

Mechanistic Insights into Modulation of Biochemical Pathways

The structural features of this compound derivatives suggest several potential mechanisms for modulating biochemical pathways, primarily through enzyme inhibition or receptor binding.

Enzyme Inhibition: The presence of the dinitrophenyl moiety is a feature found in various enzyme inhibitors. nih.govnih.gov As seen with nitrophenylpiperazine analogues inhibiting tyrosinase, compounds from this class could act as competitive or mixed-type inhibitors. nih.gov The mechanism would involve the ligand binding to the enzyme's active site or an allosteric site, thereby preventing the substrate from binding or the enzyme from completing its catalytic cycle. The binding is often driven by a combination of hydrophobic interactions and specific hydrogen bonds involving the nitro groups. nih.gov

Mitochondrial Uncoupling: It is noteworthy that 2,4-dinitrophenol (B41442) (DNP), a related small molecule, is a classic mitochondrial uncoupling agent. wikipedia.org It acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane that is necessary for ATP synthesis. wikipedia.org While the larger this compound molecule may not readily perform this function, the potential for off-target effects on mitochondrial bioenergetics, driven by the dinitrophenyl moiety, cannot be entirely excluded without specific investigation.

Academic and Research Applications of 1 2,4 Dinitrophenyl 4 Phenylpiperidine in Chemical Sciences

Utility as Chemical Probes in Mechanistic Biological Studies

There is currently no direct evidence in published research to suggest that 1-(2,4-Dinitrophenyl)-4-phenylpiperidine has been utilized as a chemical probe in mechanistic biological studies. Chemical probes are small molecules used to investigate biological processes, and while various piperidine (B6355638) derivatives have been developed for such purposes, the specific application of this compound is not documented. ontosight.ainih.govresearchgate.net

The 2,4-dinitrophenyl (DNP) group is known to be a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. This property is often exploited in immunological assays. However, this is distinct from its use as a probe to study biological mechanisms in situ. The potential for this compound to serve as a biological probe would depend on its ability to selectively interact with a biological target of interest, a property that has not been reported.

Development as Precursors for Novel Synthetic Reagents or Catalysts

The role of this compound as a precursor for the development of novel synthetic reagents or catalysts is not described in the scientific literature. Piperidine and its derivatives are widely used as catalysts and reagents in organic synthesis. researchgate.netijnrd.org For example, they can function as bases or as nucleophiles in various chemical transformations.

The presence of the electron-withdrawing dinitrophenyl group on the piperidine nitrogen significantly reduces the nitrogen's basicity and nucleophilicity compared to unsubstituted piperidine. This modification would likely make it unsuitable for many of the typical catalytic applications of simple piperidines. While it is conceivable that the dinitrophenyl moiety could be chemically modified or that the entire molecule could serve as a scaffold for more complex catalyst design, no such applications have been reported.

Applications in Advanced Material Science, e.g., Photoactive or Electroactive Systems

There is no available research detailing the application of this compound in advanced material science, including photoactive or electroactive systems. Nitroaromatic compounds can possess interesting optical and electronic properties due to the strong electron-withdrawing nature of the nitro groups, which can lead to intramolecular charge transfer and other photophysical phenomena. nih.gov

While some dinitrophenyl derivatives have been investigated for their potential in materials science, there are no specific studies on the photoactive or electroactive properties of this compound. Such applications would require detailed investigation into its electronic structure, stability, and performance in material-based systems, for which there is currently no data.

Role as a Model Compound for Studying Electron-Deficient Aromatic Systems

While the 2,4-dinitrophenyl group is a classic example of an electron-deficient aromatic system, there are no specific studies that have utilized this compound as a model compound for investigating the properties of such systems. Research into electron-deficient aromatic systems often focuses on nucleophilic aromatic substitution (SNAr) reactions. deepdyve.comnih.govresearcher.lifersc.org

Kinetic studies have been performed on the reactions of piperidine with various 2,4-dinitrophenyl ethers and halides to understand the mechanism and solvent effects in SNAr reactions. rsc.orgacs.orgresearchgate.net These studies, however, use piperidine as the nucleophile that attacks the dinitrophenyl compound, rather than studying the properties of the pre-formed 1-(2,4-dinitrophenyl)piperidine (B1330131) adduct. The stability of the C-N bond in 1-(2,4-dinitrophenyl)piperidine makes it a product of such reactions, not typically a starting material for studying the fundamental reactivity of the electron-deficient ring itself in this context.

Q & A

Basic Question: What are the key considerations in synthesizing 1-(2,4-Dinitrophenyl)-4-phenylpiperidine, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis involves multi-step protocols, typically starting with piperidine derivatives and nitration/aryl substitution reactions. Key factors include:

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) for coupling reactions, as seen in analogous piperidine syntheses .

- Temperature Control : Exothermic nitration steps require precise cooling to avoid byproducts.

- Purification : Column chromatography or recrystallization to isolate the dinitrophenyl derivative, with HPLC monitoring for purity .

Optimization may involve Design of Experiments (DoE) to test solvent polarity, stoichiometry, and reaction time.

Advanced Question: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

Density Functional Theory (DFT) simulations can model electron density distribution, identifying reactive sites (e.g., nitro groups for nucleophilic substitution). Molecular docking studies predict binding affinities to biological targets, leveraging structural analogs like those in receptor-binding assays . Advanced tools like Gaussian or AutoDock Vina are recommended, with validation via experimental kinetics .

Basic Question: What methodologies are used to assess the biological activity of this compound?

Methodological Answer:

- In Vitro Assays : Competitive binding studies (e.g., radioligand displacement for receptor targets) using piperidine derivatives as templates .

- Enzyme Inhibition : Kinetic analysis via spectrophotometry, monitoring nitro-reductase activity due to the dinitrophenyl moiety.

- Cell-Based Models : Cytotoxicity screening in cancer lines (e.g., MTT assays), comparing results to structurally similar compounds .

Advanced Question: How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

Contradictions may arise from assay variability or impurities. Strategies include:

- Meta-Analysis : Pooling data from multiple studies, applying statistical weighting.

- Reproducibility Protocols : Standardizing buffer conditions (e.g., pH 4.6 acetate buffers as in chromatographic assays ).

- Theoretical Frameworks : Using mechanistic models to reconcile divergent results, such as allosteric vs. orthosteric binding hypotheses .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Assigning proton environments (e.g., distinguishing phenyl vs. piperidine protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- HPLC-PDA : Purity assessment with UV detection at 254 nm, using C18 columns and methanol/buffer mobile phases .

Advanced Question: How can structure-activity relationship (SAR) studies guide modifications to enhance selectivity?

Methodological Answer:

SAR studies focus on:

- Substituent Effects : Replacing the 2,4-dinitrophenyl group with electron-withdrawing groups (e.g., chloro) to modulate reactivity, as seen in analogs .

- Piperidine Ring Modifications : Introducing methyl or benzyl groups to alter steric hindrance, informed by docking simulations .

- Pharmacophore Mapping : Identifying critical hydrogen-bond acceptors (e.g., nitro groups) using QSAR models .

Basic Question: What stability challenges does this compound face, and how are degradation pathways studied?

Methodological Answer:

- Photodegradation : Accelerated stability testing under UV light, monitoring nitro group reduction via LC-MS .

- Hydrolytic Stability : Stress testing in acidic/basic conditions (e.g., 0.1M HCl/NaOH) to identify hydrolysis-prone bonds .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine decomposition temperatures .

Advanced Question: How can cross-disciplinary approaches enhance research on this compound?

Methodological Answer:

- Chemical Engineering : Membrane separation technologies for scalable purification .

- Environmental Chemistry : Studying surface adsorption behavior using microspectroscopic imaging, as applied to indoor air contaminants .

- Materials Science : Developing nanoencapsulation strategies to improve bioavailability .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal : Neutralization of nitro-containing waste with reducing agents (e.g., Fe/NH4Cl) before disposal .

- Emergency Protocols : Immediate decontamination with ethanol/water mixtures for spills .

Advanced Question: How can researchers explore novel applications beyond initial pharmacological hypotheses?

Methodological Answer:

- Chemical Biology : Photoaffinity labeling using the nitro group as a UV-activated crosslinker for target identification .

- Materials Synthesis : Incorporating the compound into metal-organic frameworks (MOFs) for catalytic applications .

- Neuroscience : Testing neuroprotective effects in oxidative stress models, inspired by piperidine-based neuroactive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.